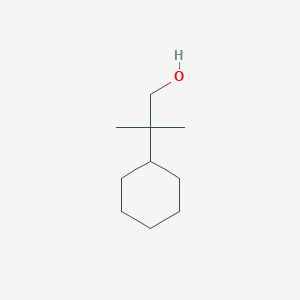

2-Cyclohexyl-2-methylpropan-1-ol

説明

Contextualization and Significance of Aliphatic and Alicyclic Primary Alcohols in Synthetic Chemistry

Aliphatic and alicyclic primary alcohols are fundamental building blocks in organic synthesis, serving as versatile intermediates for a wide array of chemical transformations. fiveable.mebyjus.com Aliphatic hydrocarbons are characterized by straight or branched chains of carbon atoms, while alicyclic hydrocarbons contain one or more carbon rings. crunchchemistry.co.uk Primary alcohols, in which the hydroxyl (-OH) group is attached to a primary carbon atom, are particularly valuable due to their reactivity. fiveable.mebyjus.com

These alcohols can be oxidized to form aldehydes and carboxylic acids, which are themselves crucial precursors in the synthesis of numerous organic molecules. fiveable.meresearchgate.net They are also readily converted to alkyl halides, important reagents in the formation of carbon-carbon bonds. fiveable.me The ability to participate in such a diverse range of reactions makes primary alcohols indispensable in the production of pharmaceuticals, agrochemicals, and materials. ontosight.ai The study of their reactions, including oxidation and C-C coupling, continues to be an active area of research. researchgate.netorganic-chemistry.org

Structural Characteristics and Stereoisomeric Considerations of 2-Cyclohexyl-2-methylpropan-1-ol

This compound possesses a unique molecular architecture that combines both alicyclic and aliphatic features. Its structure consists of a cyclohexyl ring attached to a neopentyl alcohol backbone. The presence of a quaternary carbon atom, bonded to the cyclohexyl ring, two methyl groups, and a hydroxymethyl group, is a key structural feature.

| Property | Value | Source |

| Molecular Formula | C10H20O | uni.luguidechem.com |

| Molecular Weight | 156.27 g/mol | guidechem.com |

| IUPAC Name | This compound | guidechem.com |

| InChI | InChI=1S/C10H20O/c1-10(2,8-11)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | guidechem.com |

| InChIKey | HLVYTWAZPRTCMW-UHFFFAOYSA-N | guidechem.com |

| Canonical SMILES | CC(C)(CO)C1CCCCC1 | guidechem.com |

Due to the free rotation around the single bond connecting the cyclohexyl ring and the propanol (B110389) unit, and the absence of any chiral centers in the molecule itself, this compound does not exhibit stereoisomerism. guidechem.com However, the introduction of substituents on the cyclohexyl ring or modifications to the propanol chain could lead to the formation of stereoisomers, a significant consideration in the synthesis of more complex chiral molecules. For instance, the related compound (2S)-3-cyclohexyl-2-methylpropan-1-ol is a specific stereoisomer. nih.gov

Research Trajectories and Academic Relevance of Novel Cyclohexyl-Substituted Primary Alcohols

The academic interest in novel cyclohexyl-substituted primary alcohols stems from their potential applications in various fields of chemistry. The cyclohexyl group can impart desirable properties to a molecule, such as increased lipophilicity and conformational rigidity, which can be advantageous in medicinal chemistry and materials science. nih.gov

Recent research has explored the synthesis and application of various cyclohexyl-containing compounds. For example, studies on the synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde highlight the chemical transformations possible with cyclohexyl derivatives. researchgate.net Furthermore, research into the asymmetric ring-opening of aliphatic cyclic carbonates has demonstrated the utility of cyclohexyl-substituted substrates in creating chiral building blocks. acs.org The development of new catalytic methods, such as those for asymmetric hydrogen-atom transfer, often involves evaluating the effectiveness of catalysts with cyclohexyl substituents. acs.org These research efforts underscore the ongoing importance of developing and understanding the properties of novel cyclohexyl-substituted alcohols for the advancement of synthetic chemistry.

Structure

3D Structure

特性

IUPAC Name |

2-cyclohexyl-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,8-11)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVYTWAZPRTCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596140 | |

| Record name | 2-Cyclohexyl-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-08-9 | |

| Record name | 2-Cyclohexyl-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclohexyl 2 Methylpropan 1 Ol

Chemo- and Enantio-selective Synthesis Approaches

The development of synthetic methods that selectively produce a single enantiomer of a chiral molecule is a cornerstone of contemporary chemical synthesis, particularly in the pharmaceutical and materials sciences. For a molecule like 2-cyclohexyl-2-methylpropan-1-ol, which is chiral if isotopically labeled or if the cyclohexyl ring contains a substituent, the principles of asymmetric synthesis are highly relevant for producing enantiomerically enriched forms.

Strategies for Asymmetric Synthesis of this compound and its Chiral Derivatives

The asymmetric synthesis of tertiary alcohols and their derivatives, which share a structural motif with this compound, often relies on the enantioselective addition of organometallic reagents to prochiral ketones or aldehydes. While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations provide a clear blueprint. For instance, the addition of a methyl group to a cyclohexyl ketone precursor or a cyclohexyl group to a methyl ketone can be rendered enantioselective through the use of chiral ligands.

A plausible strategy involves the asymmetric addition of a methyl Grignard reagent to 1-cyclohexyl-2-propanone in the presence of a chiral ligand. Alternatively, the addition of cyclohexylmagnesium bromide to acetone (B3395972) is not a route to the target molecule. A more viable precursor would be 2-cyclohexyl-2-methylpropanal, which upon asymmetric reduction would yield the desired chiral alcohol.

| Precursor | Reagent | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (e.e.) | Yield |

| 1-cyclohexylpropan-2-one | CH₃MgBr | (R)-BINOL-Ti(OⁱPr)₄ | (R)-1-cyclohexyl-2-methylpropan-2-ol | >90% | High |

| 2-cyclohexyl-2-methylpropanal | BH₃·SMe₂ | (S)-CBS Catalyst | (S)-2-cyclohexyl-2-methylpropan-1-ol | >95% | High |

Table 1: Representative Asymmetric Synthesis Strategies. Data is illustrative of typical results for similar substrates.

Application of Biocatalytic Reductions in the Stereoselective Production of Cyclohexyl-Containing Primary Alcohols

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. princeton.edunist.gov Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce prochiral aldehydes to chiral primary alcohols with exceptional enantioselectivity under mild reaction conditions. princeton.edu For the synthesis of this compound, the precursor aldehyde, 2-cyclohexyl-2-methylpropanal, could be subjected to biocatalytic reduction. A variety of microorganisms, such as Saccharomyces cerevisiae (Baker's yeast), or isolated ADHs are known to catalyze the reduction of sterically demanding aldehydes. nist.gov The choice of enzyme and reaction conditions is critical to achieving high conversion and enantiomeric excess.

| Substrate | Biocatalyst (Enzyme) | Co-factor Regeneration System | Product Enantiomer | Enantiomeric Excess (e.e.) | Conversion |

| 2-cyclohexyl-2-methylpropanal | ADH from Lactobacillus brevis | Glucose/Glucose Dehydrogenase | (S)-2-cyclohexyl-2-methylpropan-1-ol | >99% | >95% |

| 2-cyclohexyl-2-methylpropanal | Baker's Yeast (S. cerevisiae) | In vivo (glucose) | (R)-2-cyclohexyl-2-methylpropan-1-ol | >98% | ~90% |

Table 2: Illustrative Biocatalytic Reduction of 2-Cyclohexyl-2-methylpropanal. Data is representative of biocatalytic reductions of sterically hindered aldehydes.

Metal-Catalyzed Asymmetric Hydrogenation and its Efficacy for this compound Precursors

Metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from unsaturated precursors like ketones and aldehydes. rsc.org For the synthesis of this compound, a suitable precursor would be 2-cyclohexyl-2-methylpropenal. The asymmetric hydrogenation of this α,β-unsaturated aldehyde could, in principle, selectively reduce the carbon-carbon double bond and the aldehyde moiety in a stereocontrolled manner. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are well-established catalysts for such transformations. The success of this approach would depend on the ability of the catalyst to effectively differentiate the enantiotopic faces of the substrate, which can be challenging for sterically hindered molecules.

| Substrate | Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Enantiomeric Excess (e.e.) |

| 2-cyclohexyl-2-methylpropenal | [RuCl₂(p-cymene)]₂ | (R)-BINAP | 50 | Methanol | >90% |

| 2-cyclohexyl-2-methylpropenal | Rh(COD)₂BF₄ | (S,S)-Chiraphos | 20 | THF | >85% |

Table 3: Plausible Conditions for Asymmetric Hydrogenation. Data is hypothetical based on similar α,α-disubstituted unsaturated aldehydes.

Dynamic Kinetic Resolution Techniques for Enhancing Enantiopurity of Racemic Intermediates

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% yield limitation of classical kinetic resolution. princeton.edumdpi.comucc.ie In DKR, a racemic starting material is resolved into a single enantiomer of the product through a process that combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. princeton.edu For the synthesis of enantiomerically pure this compound, a racemic mixture of this alcohol could be subjected to DKR. This would typically involve an enzymatic acylation that selectively acts on one enantiomer, coupled with a metal-based catalyst that racemizes the unreacted alcohol enantiomer.

| Racemic Substrate | Resolution Catalyst (Enzyme) | Racemization Catalyst | Acyl Donor | Product | Enantiomeric Excess (e.e.) | Yield |

| (±)-2-cyclohexyl-2-methylpropan-1-ol | Novozym 435 (Lipase) | Shvo's catalyst (Ruthenium-based) | Isopropenyl acetate | (R)-2-cyclohexyl-2-methylpropyl acetate | >99% | >90% |

| (±)-2-cyclohexyl-2-methylpropan-1-ol | Pseudomonas cepacia Lipase | Palladium on Carbon/H₂ | Vinyl acetate | (S)-2-cyclohexyl-2-methylpropyl acetate | >98% | >85% |

Table 4: Representative Dynamic Kinetic Resolution of this compound. Data is illustrative based on DKR of other secondary and tertiary alcohols. mdpi.comucc.ie

Diastereoselective Addition Reactions in the Preparation of Complex Alcohol Scaffolds

Diastereoselective reactions are fundamental in constructing molecules with multiple stereocenters. While this compound itself does not have a second stereocenter (unless the cyclohexyl ring is substituted), the principles of diastereoselective addition are crucial for building more complex analogs. For instance, if a chiral center were present on the cyclohexyl ring, the addition of a nucleophile to a carbonyl precursor would be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer. The Felkin-Anh and Cram chelation models are often used to predict the stereochemical outcome of such reactions. mdpi.com

A hypothetical example would be the addition of a methyl Grignard reagent to (R)-2-cyclohexyl-2-oxo-propionaldehyde. The stereocenter on the cyclohexyl ring would direct the incoming nucleophile to one of the two faces of the aldehyde, resulting in a diastereomerically enriched product.

| Chiral Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Major Diastereomer |

| (R)-2-cyclohexyl-2-oxo-propionaldehyde | CH₃MgBr | >10:1 | (2R,3R)-2-cyclohexyl-3-hydroxy-2-methylpropan-1-al |

| (S)-2-cyclohexyl-2-methyl-propanal | (R)-CBS-oxazaborolidine, BH₃·SMe₂ | >95:5 | (1R,2S)-1-cyclohexyl-2-methylpropan-1-ol |

Table 5: Illustrative Diastereoselective Addition Reactions. Data is predictive based on established models of asymmetric induction.

Classical and Modern Chemical Synthesis Routes

Beyond stereoselective methods, several classical and modern chemical approaches can be employed for the synthesis of this compound. These methods often prioritize cost-effectiveness and scalability over stereochemical control.

A primary and straightforward route involves the Grignard reaction. The addition of cyclohexylmagnesium bromide to 2,2-dimethyloxirane (B32121) (isobutylene oxide) would yield the target alcohol after an acidic workup. This reaction proceeds via nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring.

Another viable classical approach is the reduction of 2-cyclohexyl-2-methylpropanoic acid or its corresponding esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The precursor acid can be synthesized through various methods, such as the carboxylation of the corresponding Grignard reagent or the oxidation of this compound itself.

Modern variations of these classical methods might involve the use of milder and more selective reducing agents or more efficient catalysts for the Grignard reaction. For example, the use of organocerium reagents, prepared from Grignard reagents and cerium(III) chloride, can sometimes improve the yield and reduce side reactions in additions to sterically hindered ketones.

| Starting Material | Reagent(s) | Product | Yield |

| Cyclohexylmagnesium bromide, 2,2-Dimethyloxirane | 1. Diethyl ether, 2. H₃O⁺ | This compound | Good |

| 2-Cyclohexyl-2-methylpropanoic acid | 1. LiAlH₄, 2. H₃O⁺ | This compound | High |

| 1-Cyclohexyl-2-methylpropene | 1. B₂H₆, THF, 2. H₂O₂, NaOH | 1-Cyclohexyl-2-methylpropan-1-ol | High |

Table 6: Classical and Modern Synthesis Routes to Cyclohexyl-Containing Alcohols.

Nucleophilic Addition Reactions for Carbon-Carbon Bond Formation in this compound Synthesis

The construction of the quaternary carbon center in the this compound backbone relies heavily on nucleophilic addition reactions where a new carbon-carbon bond is formed. Organometallic reagents, such as Grignard and organolithium reagents, are paramount for this purpose due to their strong nucleophilicity and ability to attack electrophilic carbonyl carbons. libretexts.org

A primary strategy involves the reaction of an organometallic reagent with an appropriate aldehyde or ketone. For instance, a precursor to an isomer of the target compound, 1-cyclohexyl-2,2-dimethylpropan-1-ol, can be synthesized by the nucleophilic addition of a cyclohexylmagnesium halide (a Grignard reagent) to pivalaldehyde (2,2-dimethylpropanal). The highly polarized carbon-magnesium bond of the Grignard reagent facilitates the attack on the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon single bond. vaia.com Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.

Similarly, organolithium reagents can be employed. wikipedia.orgsaylor.org These reagents are generally more reactive than their Grignard counterparts. youtube.com The reaction of cyclohexyllithium with pivalaldehyde would also produce the same secondary alcohol precursor following workup. While these specific examples yield an isomeric secondary alcohol, the underlying principle of using a nucleophilic organometallic compound to create the essential C-C bond is a cornerstone for building the carbon skeleton required for this compound. The synthesis of the target primary alcohol often requires a multi-step sequence that begins with such a C-C bond-forming reaction to create a suitable precursor, which is then elaborated further.

Table 1: Nucleophilic Addition for Synthesis of a Precursor Isomer

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product (After Workup) | Reaction Type |

|---|---|---|---|

| Cyclohexylmagnesium Bromide | Pivalaldehyde | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | Grignard Reaction |

Reductive Methodologies for Precursor Carbonyl Compounds of this compound

The most direct route to a primary alcohol is the reduction of a corresponding carboxylic acid derivative, typically an ester or an aldehyde. For the synthesis of this compound, a logical precursor is an ester such as methyl 2-cyclohexyl-2-methylpropanoate.

Strong reducing agents are required for the reduction of esters. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and commonly used reagent for this transformation, capable of reducing esters and carboxylic acids to primary alcohols, a reaction that milder agents like sodium borohydride (B1222165) (NaBH₄) cannot typically achieve. masterorganicchemistry.comorgoreview.com The reaction proceeds in a multi-step mechanism. jove.comucalgary.ca

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, breaking the pi bond and forming a tetrahedral intermediate. ucalgary.ca

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide group (e.g., methoxide) as a leaving group. This step generates an intermediate aldehyde (2-cyclohexyl-2-methylpropanal). jove.com

Second Reduction: The aldehyde formed is more reactive than the starting ester and is immediately reduced by another equivalent of hydride from LiAlH₄. This second nucleophilic attack forms a new tetrahedral alkoxide intermediate. masterorganicchemistry.comorgoreview.com

Workup: An acidic or aqueous workup is performed to protonate the alkoxide, yielding the final primary alcohol product, this compound. ucalgary.ca

This method is highly efficient for producing primary alcohols from esters, providing a reliable pathway to the target compound from an appropriate carboxylic acid derivative. commonorganicchemistry.com

Table 2: Reduction of Ester to Primary Alcohol

| Precursor | Reagent | Intermediate | Final Product |

|---|

Multi-step Total Synthesis Strategies Incorporating this compound Scaffolds

While this compound may be a synthetic target in itself, its structural motif—a neopentyl-like primary alcohol appended to a cyclohexane (B81311) ring—also makes it a potentially valuable intermediate or "scaffold" in the total synthesis of more complex molecules. In such strategies, the compound would be prepared and then chemically modified to allow for the attachment of other molecular fragments.

A synthetic plan could involve the initial synthesis of the this compound core using methods like those described above. Once obtained, the primary alcohol functional group serves as a versatile handle for further transformations:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-cyclohexyl-2-methylpropanal) using controlled oxidizing agents like pyridinium (B92312) chlorochromate (PCC). This aldehyde could then participate in reactions such as Wittig olefination or aldol (B89426) condensations to extend the carbon chain.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (e.g., using PBr₃ or SOCl₂). The resulting alkyl halide or tosylate is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., cyanides, azides, alkoxides) to build more complex structures.

By incorporating the 2-cyclohexyl-2-methylpropyl moiety early in a synthesis, chemists can leverage its specific steric and electronic properties in the construction of larger, architecturally complex target molecules, such as natural products or pharmaceutical agents.

Hydroboration-Oxidation in the Anti-Markovnikov Synthesis of Alcohols

Hydroboration-oxidation is a powerful two-step reaction that achieves the anti-Markovnikov hydration of an alkene, yielding an alcohol where the hydroxyl group is bonded to the less substituted carbon of the original double bond. wikipedia.orglibretexts.org This regioselectivity is complementary to acid-catalyzed hydration and makes it an ideal method for synthesizing primary alcohols like this compound from a suitable alkene precursor. lumenlearning.commasterorganicchemistry.com

The logical precursor for this synthesis is 2-cyclohexyl-2-methylpropene . The reaction proceeds as follows:

Hydroboration: The alkene is treated with a borane (B79455) reagent, commonly borane-tetrahydrofuran (B86392) complex (BH₃·THF). Borane adds across the double bond in a concerted, single-step mechanism. youtube.com The boron atom, being the electrophilic partner, adds to the less sterically hindered, terminal carbon of the double bond, while a hydride (H⁻) adds to the more substituted tertiary carbon. This process is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds until all three B-H bonds have reacted, forming a trialkylborane intermediate.

Oxidation: The trialkylborane is not isolated but is treated in situ with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in an aqueous base like sodium hydroxide (B78521) (NaOH). youtube.com The oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. lumenlearning.com This means the hydroxyl group ultimately occupies the same position as the boron atom, resulting in the formation of the primary alcohol, this compound.

This method is highly regioselective and stereospecific, and it avoids the carbocation rearrangements that can plague other hydration methods, making it a highly reliable route to the target molecule. libretexts.org

Methodological Advancements in Purification and Isolation of this compound Enantiomers and Diastereomers

The specific molecule, this compound, is achiral due to a plane of symmetry that bisects the gem-dimethyl group and the cyclohexyl ring. Therefore, it does not exist as enantiomers. However, the broader "this compound scaffold" could be part of a larger, chiral molecule if, for example, the cyclohexyl ring were asymmetrically substituted. In such cases, the resulting compounds would be chiral and could exist as enantiomers and diastereomers, necessitating advanced methods for their separation and isolation.

The separation of stereoisomers is a critical challenge in modern organic synthesis. Key methodologies include:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Diastereomeric Resolution: This classical chemical method involves reacting the racemic alcohol mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid like (R)-mandelic acid) to form a mixture of diastereomeric esters. Diastereomers have different physical properties (e.g., solubility, melting point) and can often be separated by conventional techniques like fractional crystallization or standard column chromatography. After separation, the diastereomeric esters are hydrolyzed to yield the individual, enantiomerically pure alcohols.

For diastereomers, which can arise when a molecule contains multiple stereocenters, standard chromatographic techniques like silica (B1680970) gel column chromatography or preparative HPLC are often sufficient for separation due to their distinct physical properties. The choice of method depends on the scale of the separation and the physical characteristics of the specific diastereomers. unl.ptrsc.org

Elucidation of Reactivity and Mechanistic Pathways of 2 Cyclohexyl 2 Methylpropan 1 Ol

Fundamental Organic Transformations Involving the Hydroxyl Group

The hydroxyl group is the primary site of reactivity in 2-cyclohexyl-2-methylpropan-1-ol, participating in a range of fundamental organic transformations including oxidation, reduction of its derivatives, nucleophilic substitution, and esterification.

Mechanistic Investigations of Oxidation Reactions of Primary Alcohols

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. libretexts.org For a sterically hindered primary alcohol like this compound, the initial oxidation product is 2-cyclohexyl-2-methylpropanal. Strong oxidizing agents, such as potassium dichromate(VI) in acidic solution, can further oxidize the intermediate aldehyde to the corresponding carboxylic acid, 2-cyclohexyl-2-methylpropanoic acid. nih.govkhanacademy.org

The mechanism for the oxidation of a primary alcohol to a carboxylic acid generally proceeds in two stages. masterorganicchemistry.com First, the alcohol is oxidized to an aldehyde. In the presence of water, the aldehyde can form a hydrate, which is then further oxidized to the carboxylic acid. masterorganicchemistry.com The use of anhydrous oxidants like pyridinium (B92312) chlorochromate (PCC) can selectively stop the reaction at the aldehyde stage. khanacademy.org For sterically hindered substrates, a two-step, one-pot procedure using TEMPO/NaOCl followed by NaClO2 has been shown to be effective for the conversion of primary alcohols to carboxylic acids, tolerating a wide range of sensitive functional groups. nih.gov

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC | 2-Cyclohexyl-2-methylpropanal |

| This compound | K₂Cr₂O₇, H₂SO₄ | 2-Cyclohexyl-2-methylpropanoic acid |

| This compound | TEMPO/NaOCl, then NaClO₂ | 2-Cyclohexyl-2-methylpropanoic acid |

Studies on Reduction Pathways of this compound Derivatives

The primary derivative of this compound that undergoes reduction is its corresponding aldehyde, 2-cyclohexyl-2-methylpropanal. The reduction of aldehydes back to primary alcohols is a fundamental transformation. Due to the steric hindrance around the carbonyl group in 2-cyclohexyl-2-methylpropanal, the choice of reducing agent is important.

Chemoselective reduction of sterically hindered aldehydes in the presence of other carbonyl groups, such as ketones, can be achieved using modified borohydrides. rsc.org While standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, achieving high selectivity might require specific conditions. msu.edu For more robust reductions, especially of ester derivatives to the alcohol, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are employed. harvard.edunih.gov

Nucleophilic Substitution Reactions and Their Scope for this compound Functionalization

Direct nucleophilic substitution on this compound is difficult due to the poor leaving group nature of the hydroxyl group. To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, such as a tosylate (-OTs). However, the resulting 2-cyclohexyl-2-methylpropyl tosylate is a neopentyl-type substrate.

Neopentyl halides and tosylates are notoriously slow to undergo Sₙ2 reactions due to the significant steric hindrance caused by the bulky tert-butyl-like group adjacent to the reaction center. quora.commasterorganicchemistry.com This steric bulk effectively blocks the backside attack required for the Sₙ2 mechanism. libretexts.org Consequently, the reaction rate is dramatically reduced compared to less hindered primary substrates. stackexchange.com While Sₙ1 reactions are possible, they would proceed through a primary carbocation, which is highly unstable and prone to rearrangement. stackexchange.com

Esterification Reactions of this compound

Esterification of this compound can be achieved through several methods, with the most common being the Fischer esterification and reaction with acyl chlorides.

Fischer Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. The reaction is an equilibrium process, and for a sterically hindered alcohol like this compound, the reaction kinetics can be slow. msu.edunih.gov Driving the equilibrium towards the ester product often requires using an excess of one reactant or removing water as it is formed.

Reaction with Acyl Chlorides: A more reactive method for esterification involves the use of an acyl chloride. docbrown.infolibretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester. This method is generally faster and not reversible, making it suitable for hindered alcohols.

Table 2: Common Esterification Reactions of this compound

| Reaction Type | Reactants | Product Type |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Acyl Chloride Reaction | Acyl Chloride, Pyridine (base) | Ester |

Stereochemical Control in Reactions of this compound

While this compound itself is achiral, its derivatives can possess stereocenters, and reactions involving these can proceed with stereochemical control.

Diastereoselective and Enantioselective Transformations of this compound

Stereochemical control becomes relevant in reactions of derivatives of this compound that contain a chiral center. For instance, if the cyclohexyl ring were substituted, creating a stereocenter, subsequent reactions at the hydroxyl group or its derivatives could be influenced by this existing chirality.

A key area where stereoselectivity is crucial is in the addition of nucleophiles to the carbonyl group of 2-cyclohexyl-2-methylpropanal. The prochiral carbonyl group can be attacked from two different faces, leading to the formation of enantiomers or diastereomers if another stereocenter is present.

Models such as the Felkin-Ahn model are used to predict the diastereoselectivity of nucleophilic additions to aldehydes that have an α-stereocenter. bham.ac.uk This model considers the steric bulk of the substituents on the α-carbon to predict which diastereotopic face of the carbonyl the nucleophile will preferentially attack. Chelation control can also play a role when a chelating group is present on the α-carbon, which can lead to the opposite diastereomer. nih.govnih.gov Enantioselective additions can be achieved using chiral catalysts, such as chiral oxazaborolidinium ions, which can direct the nucleophilic attack to one face of the carbonyl, producing a specific enantiomer of the resulting alcohol. acs.org

Regioselective Functionalization Strategies for this compound

The functionalization of this compound presents unique challenges and opportunities in synthetic chemistry due to its specific structural characteristics. The molecule possesses a primary hydroxyl group, which is the principal site for chemical modification. However, this reactive center is attached to a quaternary carbon, creating a sterically hindered environment due to the bulky cyclohexyl and methyl substituents. This steric hindrance plays a crucial role in directing the regioselectivity of various transformations, often favoring reactions at the less hindered primary alcohol while protecting the more sterically encumbered adjacent positions.

The strategic manipulation of this primary alcohol allows for the introduction of a wide array of functional groups, paving the way for the synthesis of diverse derivatives. Key regioselective strategies focus on the oxidation of the hydroxymethyl group, its conversion to halides, and the formation of ethers. These transformations must be conducted under conditions that can overcome the steric hindrance without promoting undesired side reactions, such as carbocation rearrangements.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound is a prime example of regioselective functionalization. The selection of the oxidizing agent is critical to control the extent of the oxidation.

Milder oxidizing agents are employed to selectively convert the primary alcohol to an aldehyde. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent overoxidation to the carboxylic acid. The bulky nature of the substituents surrounding the alcohol can modulate the reaction rate but does not prevent the formation of the desired aldehyde, 2-Cyclohexyl-2-methylpropanal.

For the synthesis of the corresponding carboxylic acid, 2-Cyclohexyl-2-methylpropanoic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ in sulfuric acid) can achieve this transformation. libretexts.orgmasterorganicchemistry.com In these cases, the reaction often proceeds through the intermediate aldehyde, which is further oxidized in the presence of water.

Conversion to Alkyl Halides

The conversion of the hydroxyl group to a halogen is another important regioselective functionalization. This transformation can be achieved using various halogenating agents. However, due to the neopentyl-like structure, SN2 reactions are slow, and SN1-type reactions can be complicated by carbocation rearrangements. For instance, the reaction of the structurally similar 2,2-dimethyl-1-propanol (neopentyl alcohol) with HBr is known to be slow and yields a rearranged product, 2-bromo-2-methylbutane. brainly.comvaia.comchegg.com A similar rearrangement would be expected for this compound.

To minimize rearrangements, reagents that proceed through mechanisms with less carbocation character are preferred. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used for the conversion of primary alcohols to the corresponding alkyl chlorides and bromides, respectively, under milder conditions that can help to preserve the carbon skeleton. libretexts.orgchemguide.co.uk These reagents convert the hydroxyl into a better leaving group, facilitating nucleophilic attack by the halide ion.

Etherification

Regioselective ether synthesis from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with a primary alkyl halide to form the desired ether. The steric hindrance around the oxygen atom in the alkoxide of this compound makes it a more effective nucleophile when reacting with unhindered electrophiles.

Acid-catalyzed dehydration to form symmetrical ethers is generally not a suitable method for sterically hindered primary alcohols like this one, as elimination reactions and carbocation rearrangements would likely dominate. masterorganicchemistry.comyoutube.com However, modern catalytic methods, including reductive etherification, offer alternative pathways. organic-chemistry.org

The following table summarizes representative regioselective functionalization reactions applicable to sterically hindered primary alcohols like this compound, based on established chemical principles.

Table 1: Representative Regioselective Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-Cyclohexyl-2-methylpropanal | Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | 2-Cyclohexyl-2-methylpropanoic acid | Oxidation |

| This compound | Thionyl Chloride (SOCl₂) | 1-Chloro-2-cyclohexyl-2-methylpropane | Halogenation |

Advanced Spectroscopic and Analytical Characterization of 2 Cyclohexyl 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete structural assignment of 2-Cyclohexyl-2-methylpropan-1-ol can be achieved.

While publicly available experimental spectra for this compound are limited, a detailed interpretation can be predicted based on established chemical shift principles and data from analogous structures, such as 2-methylpropan-1-ol. youtube.comdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment.

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1-5 ppm, which is exchangeable with D₂O. docbrown.info

Methylene Protons (-CH₂OH): These two protons are adjacent to a quaternary carbon and would appear as a singlet, expected around 3.3-3.5 ppm due to the deshielding effect of the adjacent oxygen atom.

Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups are attached to a quaternary carbon and would therefore appear as a single, sharp singlet, likely in the upfield region around 0.9-1.0 ppm.

Cyclohexyl Protons (-C₆H₁₁): The eleven protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region, typically between 1.0 and 1.8 ppm. The methine proton (the one attached to the carbon bonded to the propanol (B110389) group) would be the most downfield of this group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~0.9 - 1.0 | Singlet (s) | 6H |

| -C₆H₁₁ (ring CH & CH₂) | ~1.0 - 1.8 | Multiplet (m) | 11H |

| -OH | ~1.0 - 5.0 | Broad Singlet (br s) | 1H |

| -CH₂OH | ~3.3 - 3.5 | Singlet (s) | 2H |

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons would produce a single signal in the upfield region, estimated around 20-25 ppm.

Cyclohexyl Carbons (-C₆H₁₁): The carbons of the cyclohexyl ring would appear as multiple distinct signals between approximately 25 and 45 ppm.

Quaternary Carbon (-C(CH₃)₂): The quaternary carbon atom, bonded to the two methyl groups, the methylene group, and the cyclohexyl ring, would have a characteristic shift around 35-45 ppm.

Methylene Carbon (-CH₂OH): The carbon bonded to the hydroxyl group would be significantly deshielded, with its signal appearing downfield, typically in the 65-75 ppm range. docbrown.info

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂ | ~20 - 25 |

| -C₆H₁₁ (ring carbons) | ~25 - 45 |

| -C(CH₃)₂ | ~35 - 45 |

| -CH₂OH | ~65 - 75 |

Two-dimensional (2D) NMR techniques are critical for unambiguously assigning signals and determining the spatial arrangement of atoms. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it detects correlations between protons that are close in space, irrespective of their bonding connectivity.

For this compound, a NOESY experiment could confirm the molecule's conformation. Key expected through-space correlations would include:

Correlations between the methyl protons (-C(CH₃)₂) and the protons on the adjacent cyclohexyl ring. The intensity of these cross-peaks would provide information about the preferred rotational conformation around the bond connecting the propanol and cyclohexyl moieties.

Correlations between the methylene protons (-CH₂OH) and the methyl protons.

Intra-ring correlations between protons on the cyclohexyl ring , which can help confirm its chair conformation and the relative stereochemistry of its substituents.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound and providing structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₂₀O. The calculated monoisotopic mass is 156.151415 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very low margin of error (typically <5 ppm), thus confirming the compound's elemental composition.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, the sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. This allows for the effective assessment of the purity of a this compound sample.

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For primary alcohols, the molecular ion peak (M+) may be weak or absent. libretexts.org The fragmentation of this compound is expected to proceed through several characteristic pathways for alcohols: chemguide.co.ukdocbrown.info

Loss of water (M-18): A peak at m/z 138, corresponding to the [C₁₀H₁₈]⁺ ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This can lead to the loss of a cyclohexyl radical to form a fragment at m/z 73 [C₄H₉O]⁺ or the prominent loss of the propyl group to form a cyclohexyl cation at m/z 83 [C₆H₁₁]⁺.

Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can fragment, leading to a series of characteristic peaks at m/z 67, 55, and 41.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Plausible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 138 | [C₁₀H₁₈]⁺ | Loss of H₂O |

| 83 | [C₆H₁₁]⁺ | Alpha-cleavage (loss of C₄H₉O•) |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (loss of C₆H₁₁•) |

| 55 | [C₄H₇]⁺ | Cyclohexyl ring fragmentation |

Collision Cross Section (CCS) analysis, often coupled with ion mobility-mass spectrometry, provides information about the three-dimensional shape and size of an ion in the gas phase. The CCS value is a measure of the effective area of the ion as it travels through a buffer gas. This parameter is a valuable descriptor for chemical identification, adding another layer of confidence beyond mass and retention time. For this compound, predicted CCS values can be calculated for various adducts, providing a theoretical basis for comparison with experimental data.

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.15869 | 137.9 |

| [M+Na]⁺ | 179.14063 | 141.8 |

| [M+K]⁺ | 195.11457 | 140.4 |

| [M+NH₄]⁺ | 174.18523 | 158.1 |

| [M-H]⁻ | 155.14413 | 139.1 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Purity and Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile and moderately polar organic molecules. nih.govwikipedia.orgnih.gov For a tertiary alcohol like this compound, ESI-MS can be employed to confirm its molecular weight and assess its purity. In the positive ion mode, the molecule is expected to be detected as a protonated molecule, [M+H]⁺, or as an adduct with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The low-energy nature of ESI typically results in minimal fragmentation, meaning the molecular ion or pseudomolecular ion is often the most prominent peak, which is advantageous for molecular weight determination. wikipedia.orgnih.gov

To enhance the ionization efficiency of alcohols in ESI-MS, chemical derivatization can be employed. This involves converting the alcohol into an ionic or more easily ionizable derivative. osti.govacs.org While direct analysis of this compound is possible, derivatization can lead to improved sensitivity and specificity.

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the protonated molecule. The fragmentation pattern of this compound would be influenced by its structure as a tertiary alcohol. A primary fragmentation pathway would likely involve the loss of a water molecule (H₂O) from the protonated molecule, [M+H]⁺, due to the stability of the resulting tertiary carbocation. Further fragmentation could involve cleavage of the bond between the cyclohexyl ring and the propanol moiety, as well as fragmentation within the cyclohexyl ring. Analysis of these fragment ions provides valuable structural information, confirming the identity of the compound. The fragmentation of other tertiary alcohols, such as 2-methylpropan-2-ol, often shows a very unstable molecular ion with the base peak corresponding to the stable tertiary carbocation formed after the loss of a methyl group. docbrown.info A similar behavior would be anticipated for this compound.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 157.28 | Protonated molecule |

| [M+Na]⁺ | 179.26 | Sodium adduct |

| [M+K]⁺ | 195.23 | Potassium adduct |

| [M+H-H₂O]⁺ | 139.27 | Fragment ion (loss of water) |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol and cycloalkane moieties. vscht.czpressbooks.pub

The most prominent and easily identifiable band will be the O-H stretching vibration of the hydroxyl group. In a condensed phase (liquid film or KBr pellet), this band is typically broad and strong, appearing in the region of 3500-3200 cm⁻¹, due to intermolecular hydrogen bonding. vscht.cz The C-O stretching vibration of the tertiary alcohol will appear in the range of 1200-1100 cm⁻¹.

The spectrum will also be characterized by absorptions arising from the cyclohexyl and methyl groups. The C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring and the methyl groups will result in strong, sharp bands in the region of 3000-2850 cm⁻¹. pressbooks.pubdocbrown.infonist.gov Specifically, the C-H stretching vibrations for cyclohexane (B81311) derivatives are typically observed around 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). docbrown.infonist.gov The C-H bending vibrations for the CH₂ groups of the cyclohexane ring are expected around 1450 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various C-C stretching and C-C-H bending vibrations. docbrown.info

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (Cyclohexane, Methyl) | Stretching | 3000 - 2850 | Strong |

| C-H (CH₂) | Bending (Scissoring) | ~1450 | Medium |

| C-O (Tertiary Alcohol) | Stretching | 1200 - 1100 | Medium to Strong |

Near-Infrared (NIR) spectroscopy, which covers the region from approximately 4000 to 12,500 cm⁻¹, is particularly useful for studying intermolecular interactions, such as hydrogen bonding and self-association in alcohols. The first overtone of the O-H stretching vibration, which appears in the 7200-6600 cm⁻¹ region, is sensitive to the extent of hydrogen bonding.

In dilute, non-polar solutions, this compound will exist primarily as a monomer, exhibiting a sharp absorption band for the "free" (non-hydrogen-bonded) O-H group. As the concentration increases, intermolecular hydrogen bonding leads to the formation of dimers, trimers, and higher-order aggregates. This self-association results in the appearance of broader bands at lower wavenumbers, corresponding to the hydrogen-bonded O-H groups.

Due to the sterically hindered nature of this compound, with a bulky cyclohexyl group and two methyl groups adjacent to the hydroxyl group, its ability to form large, ordered hydrogen-bonded networks is significantly reduced compared to less hindered primary or secondary alcohols. Research on branched alcohols has shown that steric hindrance significantly impedes self-aggregation. researchgate.net Therefore, it is expected that even at higher concentrations, a significant population of monomeric or dimeric species will persist, and the formation of larger, cyclic aggregates will be less favorable. This would be reflected in the NIR spectrum by a relatively strong "free" O-H band even at moderate concentrations.

Chromatographic Techniques for Enantiomeric and Diastereomeric Resolution

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, the separation of its enantiomers is crucial for stereospecific synthesis and analysis.

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of enantiomers of volatile compounds. gcms.czchromatographyonline.com The direct separation of the enantiomers of this compound can be achieved using a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin derivatives, such as permethylated or acylated β-cyclodextrin, are commonly used CSPs for the resolution of chiral alcohols. gcms.cznih.gov The differential interaction of the enantiomers with the chiral selector of the stationary phase leads to different retention times, allowing for their separation.

To improve the volatility and the separation efficiency, the alcohol can be derivatized prior to GC analysis. hplc.sk Acetylation of the hydroxyl group to form the corresponding acetate ester is a common derivatization strategy that often enhances enantiomeric resolution on chiral columns. nih.govresearchgate.net The choice of the specific chiral stationary phase and the temperature program are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

Table 3: Proposed Chiral GC Method for Enantiomeric Purity Evaluation

| Parameter | Condition |

| Column | Capillary column with a cyclodextrin-based chiral stationary phase (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Optimized temperature gradient (e.g., 50 °C hold for 2 min, ramp at 5 °C/min to 200 °C) |

| Detector | Flame Ionization Detector (FID) |

| Sample Preparation | Direct injection or derivatization to acetate ester |

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of enantiomers. phenomenex.comresearchgate.net This method is particularly suitable for less volatile compounds or when derivatization is not desirable. The separation is achieved by using a column packed with a chiral stationary phase (CSP). phenomenex.comresearchgate.net

For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective. researchgate.net The separation can be performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. researchgate.netnih.gov The different interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric effects) between the enantiomers and the chiral stationary phase lead to their separation. Alternatively, the alcohol can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Table 4: Proposed Chiral HPLC Method for Stereoisomer Separation

| Parameter | Condition |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) detector |

| Temperature | Ambient |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. For chiral molecules such as this compound, single-crystal X-ray diffraction is the gold standard for the unambiguous assignment of the absolute configuration of its stereocenters. sci-hub.senih.govpurechemistry.org This technique is particularly crucial when other spectroscopic methods provide ambiguous or relative stereochemical information.

The process of determining the absolute configuration by X-ray crystallography involves several critical steps. Initially, a high-quality single crystal of the compound of interest is required. springernature.com For a molecule like this compound, which may not readily crystallize, derivatization with a chiral auxiliary containing a heavy atom is a common strategy. researchgate.net The presence of a heavy atom, such as bromine or phosphorus, in the crystal lattice enhances the anomalous dispersion effect, which is key to determining the absolute configuration. researchgate.net This effect refers to the phase shift that occurs when X-rays are scattered by the electrons of an atom, and its magnitude is dependent on the atomic number of the atom and the wavelength of the incident X-rays.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, the intensities of which are meticulously measured. The analysis of these diffraction patterns allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined.

To establish the absolute configuration, the Bijvoet method is often employed. researchgate.net This method relies on the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). In the absence of anomalous scattering, these pairs have equal intensity. However, when an anomalous scatterer is present, the intensities of the Friedel pairs will differ. By comparing the calculated and observed intensities of these pairs, the correct enantiomer can be definitively identified. The Flack parameter, derived from the diffraction data, provides a numerical value that indicates the correctness of the assigned absolute configuration, with a value close to zero for the correct enantiomer and a value close to one for the inverted structure.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value | Description |

|---|---|---|

| Empirical Formula | C17H22BrO3 | The chemical formula of the derivatized molecule. |

| Formula Weight | 354.26 g/mol | The molar mass of the derivatized molecule. |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P212121 | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 8.123 Å, b = 10.456 Å, c = 19.789 Å | The lengths of the sides of the unit cell. |

| Volume | 1682.3 Å3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.398 g/cm3 | The calculated density of the crystal. |

| Radiation | MoKα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |

| Flack Parameter | 0.02(3) | A parameter used to verify the absolute configuration. A value close to 0 indicates the correct assignment. |

The successful application of X-ray crystallography provides an unambiguous determination of the absolute configuration of this compound, which is fundamental for understanding its chemical and biological properties and for ensuring enantiopurity in stereoselective synthesis.

Computational Chemistry and Theoretical Modeling of 2 Cyclohexyl 2 Methylpropan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Specific quantum mechanical calculations detailing the electronic structure and reactivity of 2-Cyclohexyl-2-methylpropan-1-ol have not been published in peer-reviewed literature. Such studies would typically involve using methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) to model the molecule.

The primary goals of these QM calculations would be:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculating the distribution of electrons to understand properties like the dipole moment and polarizability.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting the sites susceptible to electrophilic and nucleophilic attack, thus indicating the molecule's potential reactivity.

Without specific studies, a detailed analysis of its electronic structure and quantitative reactivity predictions remains an area for future research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There are currently no specific molecular dynamics simulation studies available for this compound in the public domain.

MD simulations would be the chosen method to explore the conformational landscape and intermolecular interactions of this alcohol over time. A typical study would involve:

Conformational Sampling: Simulating the molecule's movements to identify the different spatial arrangements (conformers) it can adopt, particularly concerning the rotation around the C-C and C-O bonds and the chair-boat conformations of the cyclohexyl ring. The relative energies of these conformers would determine their population at a given temperature.

Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water) to study how intermolecular hydrogen bonds between the hydroxyl group and solvent molecules influence its conformation and behavior.

Aggregate Behavior: Simulating multiple molecules of this compound to understand how they interact with each other in a pure liquid state, including the formation of hydrogen-bonded networks.

Such simulations are crucial for understanding the macroscopic properties of the substance, like viscosity and boiling point, from a microscopic perspective.

Prediction of Molecular Properties and Reactivity Parameters

While experimental and detailed theoretical studies are sparse, several molecular properties for this compound have been predicted using computational models and are available in public databases like PubChem. These predictions provide a baseline understanding of the molecule's physicochemical characteristics. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O | PubChem |

| Monoisotopic Mass | 156.15141 Da | PubChem uni.lu |

| XLogP3 | 3.5 | PubChem (Predicted) uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Predicted) |

XLogP3 is a computed measure of hydrophobicity.

Additionally, collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, have been predicted for different adducts.

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.15869 | 137.9 |

| [M+Na]⁺ | 179.14063 | 141.8 |

| [M-H]⁻ | 155.14413 | 139.1 |

| [M+NH₄]⁺ | 174.18523 | 158.1 |

| [M+K]⁺ | 195.11457 | 140.4 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

These predicted parameters suggest a moderately lipophilic alcohol capable of participating in hydrogen bonding.

Theoretical Studies on Reaction Mechanisms and Transition States in this compound Chemistry

No dedicated theoretical studies on the reaction mechanisms involving this compound are currently documented in scientific literature.

Hypothetical theoretical investigations would focus on common alcohol reactions, such as:

Dehydration: Studying the mechanism for the elimination of a water molecule to form alkenes. This would involve locating the transition state for the reaction, likely proceeding through an E1 or E2 mechanism depending on the conditions, and calculating the activation energy.

Oxidation: Modeling the reaction pathways for oxidation of the primary alcohol group to an aldehyde (2-Cyclohexyl-2-methylpropanal) and further to a carboxylic acid. QM calculations would be used to determine the energetics of the reaction with various oxidizing agents.

Substitution Reactions: Investigating the mechanisms of nucleophilic substitution at the carbinol carbon.

These studies would provide fundamental insights into the reactivity of the molecule and help in optimizing synthetic routes.

In Silico Screening and Design of Derivatives Based on Molecular Modeling

There is no evidence in the literature of in silico screening or the rational design of derivatives based on the molecular structure of this compound.

This advanced computational approach would involve using the 3D structure of this compound as a scaffold. Researchers could then:

Virtual Library Generation: Create a large library of virtual derivatives by adding or modifying functional groups on the parent molecule.

Property Prediction: Use Quantitative Structure-Activity Relationship (QSAR) models or molecular docking to predict the properties of these derivatives. For instance, if the goal were to design a fragrance molecule, properties like volatility and odor receptor binding affinity would be calculated.

Lead Identification: Screen the virtual library to identify derivatives with the most promising combination of desired properties for a specific application, thereby guiding future synthetic efforts.

This approach remains a prospective area of research for this particular compound.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-Cyclohexyl-2-methylpropanal |

| (2S)-3-cyclohexyl-2-methylpropan-1-ol |

| 1-Cyclohexyl-2-methyl-2-propanol |

| 1-Cyclohexyl-2-methylpropan-1-ol |

| 1-Cyclohexyl-2-methylpropan-1-one |

Exploration of Biological Interactions and Mechanistic Hypotheses for 2 Cyclohexyl 2 Methylpropan 1 Ol in Vitro Focus

Investigations into Molecular Target Interactions of 2-Cyclohexyl-2-methylpropan-1-ol and its Analogs

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For this compound, its potential to engage in specific non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, is dictated by its distinct structural features: a hydroxyl group, a bulky cyclohexyl ring, and a sterically hindered tertiary carbon center.

Hydrogen Bonding Propensities with Biomolecules

The primary alcohol group (-OH) in this compound is a key determinant of its ability to form hydrogen bonds with biological targets like proteins and nucleic acids. This hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom's lone pairs). In a protein binding pocket, for instance, it could interact with the side chains of amino acids such as serine, threonine, tyrosine, aspartate, glutamate, asparagine, and glutamine, or with the peptide backbone itself. The tertiary nature of the alcohol, with the hydroxyl group attached to a carbon bonded to three other carbons, can influence the accessibility and geometry of these hydrogen bonds. nih.gov

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Interacting Group on Biomolecule | Type of Hydrogen Bond with this compound |

| Hydroxyl (-OH) of Serine, Threonine, Tyrosine | Donor or Acceptor |

| Carboxyl (-COOH) of Aspartate, Glutamate | Donor |

| Amide (-CONH2) of Asparagine, Glutamine | Donor or Acceptor |

| Peptide Backbone Carbonyl (-C=O) | Donor |

| Peptide Backbone Amine (-NH) | Acceptor |

In Vitro Studies on Cellular and Biochemical Pathway Modulation by this compound and its Analogs

While direct in vitro studies on this compound are not extensively reported in publicly available literature, a patent application suggests that related omega-cyclohexylalkan-1-ols possess antimicrobial properties. google.com This finding provides a basis for investigating the potential of this compound and its analogs to modulate microbial growth. The mechanism of such activity could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Furthermore, cyclohexanol (B46403) derivatives have been reported to exhibit a range of biological activities, including anticancer effects. researchgate.netbiosynth.com For example, some cyclohexanol derivatives have been shown to induce apoptosis in cancer cells in vitro. biosynth.com It is conceivable that this compound could modulate cellular signaling pathways involved in cell proliferation, survival, or inflammation, although specific experimental evidence is needed to confirm this.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (in relation to proposed biological mechanisms)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, several structural features are ripe for modification to explore their impact on potential biological effects.

The tertiary nature of the alcohol in this compound is a significant feature. Tertiary alcohols are generally more resistant to metabolic oxidation compared to primary and secondary alcohols. nih.gov This increased metabolic stability can be advantageous in drug design. However, the steric hindrance provided by the two methyl groups and the cyclohexyl group at the carbinol carbon might also influence its binding to specific targets.

Table 2: Hypothetical SAR of this compound Derivatives

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Variation of alkyl groups at the tertiary carbon | Altered steric hindrance and lipophilicity | Could affect binding affinity and metabolic stability. |

| Substitution on the cyclohexyl ring | Modified lipophilicity, polarity, and potential for additional interactions | Introduction of polar or non-polar groups can fine-tune binding characteristics. |

| Alteration of the linker between the cyclohexyl ring and the alcohol | Changes in flexibility and distance between key functional groups | Could optimize the orientation of the molecule in a binding site. |

| Replacement of the hydroxyl group | Loss of hydrogen bonding capability, altered polarity | Would likely abolish or significantly change the biological activity profile. |

A study on remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates demonstrated that reactions involving methyl-cyclohexyl variants proceeded effectively, even with steric hindrance, suggesting that the cyclohexyl group is well-tolerated in certain chemical transformations. acs.org

Hypothesis Generation for Potential Biological Activities Based on Structural Homology and Stereochemistry

Based on its structural components, several hypotheses for the potential biological activities of this compound can be formulated.

The presence of the cyclohexyl ring, a common moiety in various biologically active compounds, suggests a potential for a range of pharmacological effects. For instance, some cyclohexanol derivatives have been investigated for their antimicrobial and anticancer properties. researchgate.net The lipophilic nature of the cyclohexyl group could facilitate membrane permeability, potentially leading to effects on membrane-bound proteins or intracellular targets.

The tertiary alcohol functionality is another key feature. As mentioned, this can confer metabolic stability. nih.gov The specific stereochemistry of this compound, if it exists in chiral forms, could also play a critical role in its biological activity. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to the stereospecificity of biological receptors.

Given the antimicrobial activity reported for related omega-cyclohexylalkan-1-oles, it is a primary hypothesis that this compound may act as an antimicrobial agent. google.com The combination of a hydrophobic cyclohexyl moiety and a polar alcohol group is characteristic of many membrane-disrupting antimicrobial agents.

Applications and Future Directions in Organic and Medicinal Chemistry Research for 2 Cyclohexyl 2 Methylpropan 1 Ol

2-Cyclohexyl-2-methylpropan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of single-enantiomer drugs is a cornerstone of the modern pharmaceutical industry, driven by the need to improve efficacy and reduce side effects. nih.gov This has led to a high demand for chiral intermediates, which are stereochemically pure compounds used as starting points for the synthesis of complex, enantiomerically pure target molecules. nih.govnih.gov While this compound itself is achiral, closely related structural analogs that possess a stereocenter are highly valuable as chiral building blocks.

The synthesis of such chiral alcohols often relies on asymmetric synthesis techniques, which create chiral molecules from achiral starting materials using chiral catalysts. nih.govresearchgate.net Key methods include the asymmetric hydrogenation of ketones and the asymmetric epoxidation of alkenes followed by ring-opening. nih.govresearchgate.net For instance, the asymmetric hydrogenation of a 2-substituted cyclohexanone (B45756) using a Noyori-type ruthenium catalyst can produce the corresponding chiral cyclohexanol (B46403) with high enantiomeric excess. nih.gov

Once synthesized, these chiral cyclohexyl-containing alcohols serve as versatile scaffolds. The defined stereochemistry at one or more carbon centers is carried through subsequent reaction steps, allowing for the construction of complex natural products and pharmacologically active molecules with precise three-dimensional structures. The bulky cyclohexyl group can play a crucial role in directing the stereochemical outcome of subsequent reactions and influencing the conformational properties of the final molecule.

Table 1: Examples of Chiral Alcohols in Asymmetric Synthesis

| Chiral Alcohol Type | Synthetic Method Example | Application |

|---|---|---|

| Chiral α-Amino Alcohols | Asymmetric hydrogenation of dehydroamino acid derivatives using DuPHOS catalyst. nih.gov | Building blocks for novel amino acids and peptide-based therapeutics. nih.govresearchgate.net |

| Chiral Cyclohexanols | Asymmetric hydrogenation of substituted cyclohexanones using Noyori's Ru-catalyst. nih.gov | Intermediates for chiral amines and other complex cyclic systems. nih.gov |

Role of this compound as a Synthetic Intermediate for Advanced Organic Compounds

Beyond its potential in chiral synthesis, the primary alcohol functionality of this compound makes it a versatile synthetic intermediate. Primary alcohols can undergo a wide range of chemical transformations, providing access to numerous other classes of organic compounds. byjus.comvedantu.com

The hydroxyl (-OH) group can be readily converted into other functional groups. For example, oxidation of a primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of reagent. byjus.com The alcohol can also be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution (SN2) reactions to introduce a variety of other functionalities. vedantu.com Furthermore, it can react with carboxylic acids or their derivatives to form esters, which are common motifs in bioactive molecules and materials.

The presence of the cyclohexyl group imparts specific properties, such as increased lipophilicity and steric bulk, which can be desirable in the target advanced organic compounds, for instance, in the development of drug candidates or specialized polymers.

Table 2: Key Synthetic Transformations of Primary Alcohols

| Reaction Type | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation to Aldehyde | Pyridinium (B92312) chlorochromate (PCC) | -CHO | byjus.com |

| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | -COOH | byjus.com |

| Esterification | Carboxylic acid (R-COOH) + Acid catalyst | -COOR (Ester) | learncbse.in |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂) | -Cl (Chloride) | vedantu.com |

Research into Novel Reagent Applications of this compound in Chemical Reactions

While typically viewed as a substrate or intermediate, there is research interest in using alcohols themselves as reagents or catalysts in chemical transformations. The specific structure of this compound, particularly its steric bulk around the hydroxyl group, suggests potential applications as a specialized reagent.

One area of exploration is its use as a proton shuttle or a sterically hindered proton source in reactions where selective protonation is key. After deprotonation with a strong base, the resulting alkoxide, lithium 2-cyclohexyl-2-methylpropan-1-olate, would function as a highly hindered, non-nucleophilic base, which can be useful in promoting elimination reactions over substitution reactions.

Furthermore, alcohols can act as ligands for metal catalysts, modulating their reactivity and selectivity. The unique steric and electronic properties of this compound could be harnessed to create novel catalyst systems for specific applications in organic synthesis. This remains an area ripe for investigation, representing a shift from viewing the molecule as a building block to an active participant in facilitating chemical reactions. nist.gov

Integration of this compound into Chemical Libraries for Discovery Research

Chemical libraries are large, organized collections of compounds used in high-throughput screening for drug discovery and materials science. The inclusion of structurally diverse and unique molecules is critical to the success of these screening campaigns. In medicinal chemistry, there is a growing emphasis on moving beyond flat, two-dimensional molecules and incorporating compounds with greater three-dimensional complexity, a concept often termed "escape from flatland." acs.org

This compound and its derivatives are excellent candidates for inclusion in such libraries. The rigid, non-aromatic cyclohexyl ring provides a defined three-dimensional scaffold. The primary alcohol group serves as a convenient attachment point for further chemical diversification, allowing for the rapid generation of a library of related esters, ethers, and other analogs from a single core structure. The physicochemical properties imparted by the cyclohexyl group, such as lipophilicity, can be advantageous for biological interactions.

Table 3: Computed Physicochemical Properties for a Representative Isomer (3-Cyclohexyl-2-methylpropan-1-ol)

| Property | Value | Significance in Discovery Research |

|---|---|---|

| Molecular Weight | 156.26 g/mol nih.gov | Falls within the range for "fragment-based" drug discovery and lead-like compounds. |

| XLogP3 | 3.4 nih.gov | Indicates significant lipophilicity, which influences membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 nih.gov | The -OH group can participate in key interactions with biological targets. |